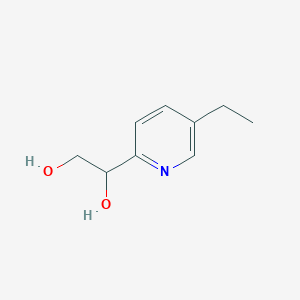

1-(5-Ethylpyridin-2-YL)ethane-1,2-diol

Description

Properties

CAS No. |

646519-83-7 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.2 g/mol |

IUPAC Name |

1-(5-ethylpyridin-2-yl)ethane-1,2-diol |

InChI |

InChI=1S/C9H13NO2/c1-2-7-3-4-8(10-5-7)9(12)6-11/h3-5,9,11-12H,2,6H2,1H3 |

InChI Key |

ZJVGMMAPYXDZNE-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)C(CO)O |

Canonical SMILES |

CCC1=CN=C(C=C1)C(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches

Stereoselective Synthesis of 1-(5-Ethylpyridin-2-YL)ethane-1,2-diol

The direct installation of both hydroxyl groups in a stereocontrolled manner onto an alkene precursor is one of the most efficient methods for synthesizing chiral diols. Asymmetric dihydroxylation reactions, particularly those developed by Sharpless, have become the gold standard for this transformation.

Asymmetric Dihydroxylation Strategies (e.g., Sharpless AD)

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. henu.edu.cnnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a stoichiometric co-oxidant, and other additives. nih.gov The precursor for the synthesis of this compound via this method is 5-ethyl-2-vinylpyridine (B134171).

The reaction mechanism involves the formation of a chiral complex between osmium tetroxide and a cinchona alkaloid-derived ligand. doi.org This complex then reacts with the alkene in a [3+2] cycloaddition to form an osmate ester, which is subsequently hydrolyzed to yield the diol and regenerate the osmium catalyst. The choice of the chiral ligand, either a dihydroquinidine (B8771983) (DHQD) or a dihydroquinine (DHQ) derivative, dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R,R) or (S,S) enantiomer of the diol, respectively.

Commercially available pre-packaged reagents, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), simplify the experimental procedure. For the dihydroxylation of 5-ethyl-2-vinylpyridine, the use of AD-mix-β would be expected to yield (R)-1-(5-ethylpyridin-2-yl)ethane-1,2-diol, while AD-mix-α would produce the (S)-enantiomer.

Chiral Catalyst Development for Diol Formation

The success of the Sharpless Asymmetric Dihydroxylation hinges on the development of effective chiral ligands. The most commonly used ligands are phthalazine (B143731) (PHAL), pyrimidine (B1678525) (PYR), and anthraquinone (B42736) (AQN) derivatives of dihydroquinidine and dihydroquinine. doi.org These ligands create a chiral binding pocket that orients the alkene substrate for a highly stereoselective attack by the osmium tetroxide. doi.org

For substrates like 1-aryl-1'-pyridyl alkenes, which are structurally similar to 5-ethyl-2-vinylpyridine, the choice of the ligand has been shown to have a significant impact on the enantioselectivity of the dihydroxylation. doi.org Research in this area has demonstrated that while the PHAL-based ligands are generally effective, the PYR and AQN ligands can offer superior enantioselectivity for certain classes of alkenes. doi.org The development of new generations of chiral ligands and catalytic systems, including polymer-stabilized bimetallic nanoclusters and metal-organic frameworks, continues to expand the scope and efficiency of asymmetric dihydroxylation reactions. henu.edu.cnnih.gov

Enantiomeric Excess and Diastereomeric Ratio Control

A key metric of success in asymmetric synthesis is the enantiomeric excess (ee), which quantifies the stereochemical purity of the product. In the Sharpless Asymmetric Dihydroxylation of 1-aryl-1'-pyridyl alkenes, excellent enantioselectivities have been reported, often exceeding 90% ee. doi.org The diastereomeric ratio (dr) is not a factor in the dihydroxylation of a terminal alkene like 5-ethyl-2-vinylpyridine as only one pair of enantiomers is formed.

The control over enantioselectivity is primarily achieved by the selection of the appropriate chiral ligand. As illustrated in the table below, which is based on data from the dihydroxylation of analogous 1-aryl-1'-pyridyl alkenes, the ligand choice is crucial for achieving high ee. doi.org

| Chiral Ligand | Expected Enantiomer of this compound | Reported ee for Analogous Substrates (%) |

| (DHQD)₂PHAL | (R) | 5-90 |

| (DHQD)₂PYR | (R) | >95 |

| (DHQD)₂AQN | (R) | >96 |

| (DHQ)₂PHAL | (S) | High (opposite enantiomer) |

| (DHQ)₂PYR | (S) | High (opposite enantiomer) |

| (DHQ)₂AQN | (S) | High (opposite enantiomer) |

Data extrapolated from studies on structurally similar 1-aryl-1'-pyridyl alkenes. doi.org

The reaction temperature can also influence the enantioselectivity, with lower temperatures generally leading to higher ee. doi.org Furthermore, the optical purity of the diol products, which are often crystalline solids, can frequently be enhanced through recrystallization. doi.org

Alternative Synthetic Routes to the this compound Core

While asymmetric dihydroxylation is a highly effective method, alternative strategies for the synthesis of the this compound core have also been explored. These routes often involve the construction of the carbon skeleton followed by the stereoselective introduction of the hydroxyl groups.

Approaches via Reduction of Corresponding α-Hydroxyketones or α-Diketones

An alternative pathway to 1,2-diols involves the reduction of the corresponding α-hydroxyketones or α-diketones. For the synthesis of this compound, the relevant precursor would be 2-hydroxy-1-(5-ethylpyridin-2-yl)ethan-1-one or 1-(5-ethylpyridin-2-yl)ethane-1,2-dione.

The synthesis of these precursors can be accomplished through various methods, such as the oxidation of 2-acetyl-5-ethylpyridine. The subsequent reduction of the carbonyl group(s) can be achieved using a variety of reducing agents. For a stereoselective reduction to obtain a single enantiomer of the diol, chiral reducing agents or catalytic asymmetric hydrogenation would be employed.

For example, the reduction of an α-hydroxyketone can be achieved with high diastereoselectivity using chelation-controlled reductions with reagents like zinc borohydride (B1222165) or through catalytic hydrogenation with chiral catalysts. The stereochemical outcome is dependent on the directing effect of the existing hydroxyl group and the choice of the chiral catalyst or reagent.

Organometallic Reagents in C-C Bond Formation Adjacent to Pyridine (B92270)

The carbon framework of this compound can be constructed through the addition of organometallic reagents to a suitable pyridine-based electrophile. A plausible approach involves the reaction of an organometallic reagent with 5-ethylpyridine-2-carbaldehyde (B1338014).

For instance, the addition of a methyl Grignard reagent (methylmagnesium bromide) or methyllithium (B1224462) to 5-ethylpyridine-2-carbaldehyde would yield 1-(5-ethylpyridin-2-yl)ethan-1-ol. Subsequent oxidation of the secondary alcohol to the corresponding ketone, followed by α-hydroxylation, would provide the α-hydroxyketone precursor for the reduction strategies described in the previous section.

Alternatively, to introduce both carbon atoms of the ethane-1,2-diol unit in a single step, a vinyl Grignard reagent could be added to 5-ethylpyridine-2-carbaldehyde. This would generate an allylic alcohol, which could then undergo asymmetric dihydroxylation or epoxidation followed by ring-opening to furnish the desired diol.

An in-depth analysis of the chemical compound this compound reveals a fascinating landscape of synthetic strategies, with a particular emphasis on modern, sustainable, and selective methodologies. This article delves into the core aspects of its synthesis, from green chemistry approaches to the intricate details of reaction mechanisms.

Advanced Spectroscopic Analysis and Structural Research

Detailed Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for elucidating the conformational landscape of flexible molecules like 1-(5-Ethylpyridin-2-YL)ethane-1,2-diol. The rotational freedom around the C-C and C-O bonds of the ethane-1,2-diol moiety, as well as the bond connecting the diol side chain to the pyridine (B92270) ring, gives rise to multiple possible conformers (rotamers) in the gas, liquid, and solid states.

Far-Infrared and Raman Spectroscopy for Diol Rotamers

A hypothetical study would involve recording spectra in different phases and at varying temperatures to observe shifts in conformational equilibria. For instance, in liquid ethane-1,2-diol, the gauche form is predominant but can partially convert to the less stable anti form at higher temperatures. mdpi.com Similar behavior would be investigated for this compound.

Computational-Assisted Assignment of Vibrational Modes

To accurately assign the experimental vibrational bands to specific atomic motions, computational methods are indispensable. Density Functional Theory (DFT) is a common approach for this purpose. mdpi.comnih.gov A typical workflow would involve:

Performing a conformational search to identify all stable rotamers of the molecule.

Optimizing the geometry of each conformer.

Calculating the harmonic vibrational frequencies and intensities for both IR and Raman spectra for each stable conformer. researchgate.net

The calculated frequencies are often scaled to better match experimental values. nih.gov The Potential Energy Distribution (PED) analysis is then used to determine the contribution of each type of internal coordinate (stretching, bending, torsion) to a given normal mode, allowing for an unambiguous assignment of the observed spectral bands. mdpi.com

A data table from such a computational study would typically appear as follows:

| Mode No. | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | PED (%) and Assignment |

| 1 | Data not available | Data not available | e.g., ν(O-H) |

| 2 | Data not available | Data not available | e.g., ν(C-H) |

| 3 | Data not available | Data not available | e.g., ν(C-C), δ(C-O-H) |

| ... | ... | ... | ... |

| Note: This table is illustrative. No experimental or computational data for this compound is currently available. |

Solid-State Structural Investigations

The analysis of the solid-state structure provides definitive information about the molecule's conformation and the intermolecular interactions that govern its packing in a crystalline lattice.

X-Ray Diffraction Studies for Crystalline Forms

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound were grown, SC-XRD analysis would yield precise data on bond lengths, bond angles, and torsion angles. This would unambiguously determine the preferred conformation (rotamer) adopted by the molecule in the crystal. For related pyridine derivatives, crystal structures have been successfully determined, revealing key structural parameters. nih.govresearchgate.net

The crystallographic data would be presented in a standardized table:

| Parameter | Value |

| Chemical formula | C₉H₁₃NO₂ |

| Formula weight | 167.21 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Note: This table is illustrative. No crystallographic data for this compound is currently available. |

Intermolecular Interactions and Crystal Packing Motifs

The presence of hydrogen bond donors (the two -OH groups) and acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms) suggests that hydrogen bonding would be a dominant force in the crystal packing of this compound. researchgate.net X-ray diffraction data would allow for the detailed characterization of these interactions (e.g., O-H···N, O-H···O), including their distances and angles.

Furthermore, other non-covalent interactions, such as π-π stacking between pyridine rings, could also play a significant role in stabilizing the crystal structure. scienceopen.com The analysis of these interactions helps in understanding the supramolecular assembly of the compound.

Polymorphism and its Implications for Reactivity

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability, which can in turn affect its reactivity. A thorough investigation of this compound would involve screening for different polymorphic forms by varying crystallization conditions (e.g., solvent, temperature, pressure). Each identified polymorph would then be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy to identify unique structural and energetic signatures. To date, no studies on the polymorphism of this specific compound have been reported.

Solution-State Conformation and Dynamic Behavior

The solution-state structure of this compound is not static but exists as a dynamic equilibrium of multiple conformers. The conformational landscape is primarily dictated by the rotational freedom around the C1-C2 single bond of the ethanediol moiety and the C-C bond connecting the diol to the pyridine ring. The presence of the ethyl-substituted pyridine ring introduces specific steric and electronic influences that, in conjunction with the hydroxyl groups, define the preferred spatial arrangements of the molecule.

To probe the nuanced conformational preferences and dynamic behavior of this compound, advanced NMR techniques are indispensable.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space correlations between protons that are in close proximity (typically < 5 Å), which is crucial for determining the relative orientation of different parts of the molecule. For this compound, a NOESY experiment would be expected to reveal correlations between the protons of the ethanediol group and the protons on the pyridine ring, particularly the proton at the C3 position. The presence and intensity of these cross-peaks would allow for the elucidation of the predominant conformers. For instance, a strong NOE between a diol proton and a pyridine proton would indicate a folded conformation where the diol side chain is oriented towards the ring.

Illustrative NOESY Data: Due to the absence of specific published NOESY data for this compound, the following table represents hypothetical data based on expected correlations for a folded conformation.

| Proton 1 (δ, ppm) | Proton 2 (δ, ppm) | Expected NOE Correlation | Implied Proximity |

| H-1 (diol) | H-3 (pyridine) | Strong | Indicates a conformation where the diol is spatially close to the C3-position of the pyridine ring. |

| H-1 (diol) | H-α (ethyl) | Weak to Medium | Suggests proximity of the diol to the ethyl substituent, depending on the rotational state. |

| H-2 (diol) | H-3 (pyridine) | Medium | Provides further evidence for the folded conformation. |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for studying the size and aggregation state of molecules in solution. nih.gov By measuring the diffusion coefficient of a molecule, its hydrodynamic radius can be estimated. For this compound, a DOSY experiment would be expected to show a single diffusion coefficient corresponding to the monomeric species in a given solvent. researchgate.net Any significant deviation or the appearance of multiple diffusion coefficients could indicate self-aggregation or complex formation. The diffusion coefficient is also influenced by the solvent viscosity and temperature, as described by the Stokes-Einstein equation. u-tokyo.ac.jp

Illustrative DOSY Data: The following table presents hypothetical diffusion coefficient values in different solvents, reflecting the expected trend of slower diffusion in more viscous solvents.

| Solvent | Viscosity (cP at 298 K) | Expected Diffusion Coefficient (D, x 10⁻¹⁰ m²/s) |

| CDCl₃ | 0.53 | 9.5 |

| DMSO-d₆ | 1.99 | 2.5 |

| Methanol-d₄ | 0.54 | 9.2 |

The equilibrium between different conformers of this compound is highly sensitive to the solvent environment. The polarity, hydrogen-bonding capability, and steric bulk of the solvent can all influence the relative energies of the conformers.

In non-polar solvents, such as chloroform (B151607) (CDCl₃), intramolecular hydrogen bonding is expected to be a significant stabilizing factor, favoring more compact or folded conformations. In contrast, in polar, protic solvents like methanol (B129727) or water, the solvent molecules can effectively compete for hydrogen bonding with the hydroxyl groups of the diol. This competition can disrupt the intramolecular hydrogen bonds, leading to a higher population of more extended or open conformers. Aromatic solvents like benzene (B151609) or toluene (B28343) can also influence the conformational equilibrium through π-stacking interactions with the pyridine ring.

The study of chemical shifts in different solvents provides insight into these conformational changes. For instance, a change in the chemical shift of the hydroxyl protons upon moving to a hydrogen-bond-accepting solvent like DMSO-d₆ can indicate the disruption of intramolecular hydrogen bonds.

Illustrative Conformational Equilibria Data: This table illustrates the hypothetical population of folded versus extended conformers in different solvents, based on general principles of solvent-solute interactions.

| Solvent | Dielectric Constant | Predominant Conformer Type | Hypothetical Population (%) |

| Chloroform-d | 4.81 | Folded (Intramolecular H-bonding) | 70 |

| DMSO-d₆ | 47 | Extended (Solvent H-bonding) | 85 |

| Benzene-d₆ | 2.28 | Folded (π-stacking and H-bonding) | 75 |

The presence of two hydroxyl groups in a vicinal arrangement allows for the formation of an intramolecular hydrogen bond in this compound. This interaction involves one hydroxyl group acting as a hydrogen bond donor and the other as an acceptor, forming a five-membered ring-like structure. The nitrogen atom of the pyridine ring can also participate in the hydrogen-bonding network, potentially acting as a hydrogen bond acceptor for one of the hydroxyl protons.

The strength and geometry of this hydrogen-bonding network can be investigated using a combination of experimental and computational methods. In NMR spectroscopy, the chemical shifts of the hydroxyl protons are particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, these protons typically resonate at lower frequencies (further upfield). The formation of an intramolecular hydrogen bond leads to a downfield shift. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength.

Infrared (IR) spectroscopy is another valuable tool for analyzing hydrogen bonding. The O-H stretching frequency in the IR spectrum is lowered upon the formation of a hydrogen bond. The extent of this red-shift is correlated with the strength of the hydrogen bond.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide detailed insights into the geometry and energetics of the different possible hydrogen-bonded conformers. These calculations can predict the relative stabilities of conformers with and without intramolecular hydrogen bonds and can also predict the vibrational frequencies associated with the O-H stretching modes. For related molecules like 2-indanol, spectroscopic and computational studies have shown that conformers with intramolecular hydrogen bonding can be significantly stabilized. nih.gov

Illustrative Hydrogen Bonding Analysis Data: The following table provides hypothetical NMR and IR data that would be consistent with the presence of intramolecular hydrogen bonding.

| Spectroscopic Technique | Parameter | Non-H-Bonded Conformer (Hypothetical) | H-Bonded Conformer (Hypothetical) |

| ¹H NMR | OH Proton Chemical Shift (δ, ppm) | 2.0 - 3.0 | 4.0 - 5.5 |

| IR Spectroscopy | O-H Stretching Frequency (cm⁻¹) | ~3600 | ~3450 |

Chemical Reactivity and Derivatization Studies

Oxidation Pathways of the Diol Functionality

The oxidation of the 1,2-diol moiety in 1-(5-ethylpyridin-2-yl)ethane-1,2-diol can be selectively controlled to yield either α-hydroxy ketones, carboxylic acids, or undergo oxidative cleavage, depending on the reagents and reaction conditions employed. The presence of the pyridine (B92270) ring can influence the reaction's outcome and may require specific catalytic systems to achieve high chemoselectivity.

Chemoselective Oxidation to Ketones and Carboxylic Acids

The selective oxidation of one of the hydroxyl groups to a ketone, yielding an α-hydroxy ketone, is a significant transformation. This can be challenging due to the potential for overoxidation or C-C bond cleavage. google.com Homogeneous catalysis with complexes like cationic palladium has shown success in the selective oxidation of vicinal diols to α-hydroxyketones. google.com For a substrate like this compound, such a method could potentially yield 1-hydroxy-1-(5-ethylpyridin-2-yl)acetan-2-one.

Further oxidation to a carboxylic acid, specifically leading to the formation of 5-ethylpyridine-2-carboxylic acid through oxidative cleavage, can also be achieved. In acidic conditions, strong oxidizing agents can cleave the diol. quora.com The aerial oxidation of ethane-1,2-diol in the presence of copper metal and pyridine has been shown to produce formate (B1220265) and glyoxylate (B1226380) complexes, indicating C-C bond cleavage. rsc.org

Enzymatic approaches also offer high selectivity. Flavoprotein alcohol oxidases, for instance, can catalyze the double oxidation of diols to yield hydroxy acids. nih.gov Depending on the substrate, these reactions can lead to either lactones or hydroxy acids. nih.gov

| Oxidizing Agent/System | Expected Product(s) | Remarks |

| Cationic Palladium Complex | 1-hydroxy-1-(5-ethylpyridin-2-yl)acetan-2-one | High chemoselectivity for α-hydroxyketone formation. google.com |

| Periodic acid (HIO₄) | 5-ethylpyridine-2-carbaldehyde (B1338014) and formaldehyde | Selective for oxidative cleavage of 1,2-diols via a cyclic periodate (B1199274) ester. ucalgary.ca |

| Flavoprotein Alcohol Oxidase | 5-ethylpyridine-2-glycolic acid | Biocatalytic route offering high selectivity. nih.gov |

Mechanistic Aspects of Diol Oxidation Reactions

The mechanisms of diol oxidation are highly dependent on the oxidant used. For transition metal-mediated oxidations, a common mechanism involves hydride abstraction from the β-position of a metal alkoxide intermediate. stanford.edu In the case of palladium-catalyzed oxidation of vicinal diols, kinetic and deuterium-labeling studies suggest a mechanism involving reversible β-hydride elimination from isomeric Pd alkoxides. stanford.edu Chelation of the diol to the metal center is often a prerequisite for efficient oxidation. google.comstanford.edu

Oxidative cleavage with reagents like periodic acid proceeds through the formation of a cyclic periodate ester, which then undergoes a rearrangement of electrons to cleave the C-C bond and form two carbonyl compounds. ucalgary.ca

For N-heterocyclic carbene (NHC)-catalyzed oxidations, the reaction proceeds through the formation of an acyl triazolium intermediate which is then oxidized. nih.gov This method is compatible with nitrogen-containing heterocycles like pyridine. nih.gov

Protection and Deprotection Strategies for Diols

To achieve selectivity in multi-step syntheses involving this compound, the protection of the diol functionality is often necessary. The adjacent hydroxyl groups allow for the formation of cyclic protecting groups. chem-station.com

Formation and Cleavage of Acetal (B89532) and Ketal Derivatives

Vicinal diols are commonly protected as cyclic acetals or ketals. chem-station.com For instance, reaction with acetone (B3395972) in the presence of an acid catalyst forms an acetonide, a five-membered cyclic ketal. pearson.com This protection strategy is advantageous due to the stability of acetals under basic and reductive conditions. chem-station.com

A study on 2-(2-pyridyl)propane-1,3-diol, a close analog, demonstrated the ready conversion of aldehydes and ketones into the corresponding 1,3-dioxanes. lookchem.com This suggests that this compound would readily form cyclic acetals and ketals. The removal of such protecting groups is typically achieved by acid-catalyzed hydrolysis or transacetalization. lookchem.comorganic-chemistry.org An interesting feature of the pyridyl-containing acetal is that the protective group can be removed under mild basic conditions after quaternization of the pyridine nitrogen with methyl iodide. lookchem.com

| Reagent | Protecting Group | Deprotection Conditions |

| Acetone, Acid Catalyst | Isopropylidene (Acetonide) | Dilute aqueous acid. pearson.com |

| Benzaldehyde, Acid Catalyst | Benzylidene Acetal | Mild base after N-quaternization with MeI. lookchem.com |

| 2,2-Dimethoxypropane, Acid Catalyst | Isopropylidene (Acetonide) | Acidic hydrolysis. |

Orthoester and Boronate Formation

Orthoesters can also serve as protecting groups for diols. A mixture of orthoesters can facilitate water removal during the protection reaction. organic-chemistry.org

Boronic acids and their esters are another important class of protecting groups for diols, forming cyclic boronate esters. wikipedia.org These are formed by the reaction of the diol with a boronic acid, such as phenylboronic acid, or a boronic ester. wikipedia.orgcapes.gov.br Boronate esters are generally stable but can be cleaved under specific conditions, such as hydrolysis. wikipedia.org The synthesis of pyridinylboronic acids and esters has been well-documented, which is relevant for the derivatization of the target molecule. arkat-usa.orgnih.gov

Functionalization of the Hydroxyl Groups

The hydroxyl groups of this compound are versatile handles for further molecular elaboration. researchgate.netnih.gov These reactions can include esterification, etherification, and substitution, allowing for the introduction of a wide array of functional groups. nih.gov

The presence of the pyridine ring can influence the reactivity of the hydroxyl groups. For example, the synthesis of esters from Grignard reagents can be achieved using S-(2-pyridyl) thioates. researchgate.net The 2-pyridyl group can also act as a protecting group for carboxylic acids, which is cleaved under mild conditions via N-methylation. researchgate.net

Site-selective functionalization of one hydroxyl group over the other presents a synthetic challenge but can be achieved using catalyst-controlled methods. nih.gov For instance, N-heterocyclic carbene-catalyzed acylation can be used for the desymmetrization of meso-diols. nih.gov The hydroxyl groups can also be converted to better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Expected Product |

| Esterification | Acyl chloride, Pyridine | Di-ester derivative |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | Di-ether derivative |

| Silylation | Silyl chloride (e.g., TBDMSCl), Imidazole | Di-silyl ether derivative |

| Tosylation | Tosyl chloride, Pyridine | Di-tosylate derivative |

Esterification and Etherification Reactions

The two hydroxyl groups of the diol are expected to undergo esterification with carboxylic acids, acid chlorides, or anhydrides. These reactions can be catalyzed by acids or facilitated by coupling agents. organic-chemistry.org The use of a base like pyridine is common to neutralize the acid byproduct. medcraveonline.comechemi.com Depending on the stoichiometry of the acylating agent, either mono- or di-esters can be formed. Selective monoesterification of symmetrical diols can be achieved using specific reagents and conditions, such as employing resin-bound triphenylphosphine. researchgate.net

Etherification of the diol can be accomplished through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org Acid-catalyzed dehydration of alcohols can also lead to ether formation, though this method is more suitable for producing symmetrical ethers from primary alcohols and can be complicated by elimination side reactions. masterorganicchemistry.com Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. acs.org Photoredox catalysis presents a milder alternative for C-O bond formation. acs.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Diesterification | Acetic Anhydride | Pyridine | 1-(5-Ethylpyridin-2-yl)ethane-1,2-diyl diacetate |

| Monoetherification | Sodium Hydride, then Methyl Iodide | Tetrahydrofuran | 1-(5-Ethylpyridin-2-yl)-2-methoxyethanol |

| Dietherification | Sodium Hydride, then Ethyl Bromide | Tetrahydrofuran | 2-(1,2-Diethoxyethyl)-5-ethylpyridine |

Synthesis of Chiral Auxiliaries and Ligands from the Diol

The chiral nature of this compound makes it a valuable precursor for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. diva-portal.orgnih.govnih.govnih.gov Enantiopure pyridyl alcohols and their derivatives are known to be effective ligands in a variety of metal-catalyzed reactions. diva-portal.orgresearchgate.net For instance, chiral pyridyl phosphinite and phosphite (B83602) ligands can be synthesized from pyridyl alcohols and have been used in palladium-catalyzed allylic alkylations. diva-portal.org The stereochemical outcome of these reactions is often dictated by the absolute configuration of the carbinol carbon. diva-portal.org The synthesis of such ligands often involves the reaction of the diol with chlorophosphines or other phosphorus-containing electrophiles.

Table 2: Examples of Chiral Ligands Derived from Pyridyl Diols

| Ligand Type | Synthetic Precursor | Typical Application |

|---|---|---|

| Chiral Diphosphinite | This compound, Chlorodiphenylphosphine | Asymmetric Hydrogenation |

| Chiral Diphosphite | This compound, Phosphorus Trichloride then alcohol quench | Asymmetric Hydroformylation |

| Chiral Diamine | Activation of diol, followed by amination | Asymmetric Transfer Hydrogenation |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a key site for coordination to metal centers and for reactions such as N-oxidation and quaternization.

Coordination Chemistry with Metal Centers (Ligand Design)

The pyridine nitrogen, in conjunction with one or both hydroxyl groups, allows this compound to act as a chelating ligand for a wide range of metal ions. researchgate.netresearchgate.netrsc.org The coordination of di-2-pyridyl ketone and its derivatives has been extensively studied, revealing that the deprotonated diol or hemiketal forms can adopt various bridging coordination modes, leading to the formation of metal clusters and coordination polymers. researchgate.net The presence of both a "hard" nitrogen donor and "hard" oxygen donors makes this ligand suitable for coordinating to a variety of transition metals and main group elements. mdpi.com The ethyl group at the 5-position of the pyridine ring can provide steric influence that may affect the geometry and stability of the resulting metal complexes. nih.gov

Table 3: Potential Metal Complexes of this compound

| Metal Ion | Potential Coordination Mode | Potential Application |

|---|---|---|

| Copper(II) | N,O-chelation (deprotonated diol) | Catalysis, Magnetic Materials |

| Zinc(II) | N,O,O-chelation or bridging | Luminescent Materials |

| Ruthenium(II) | N,N'-chelation (with another pyridyl ligand) | Photoredox Catalysis |

| Lanthanide(III) | Bridging polynuclear complexes | Magnetic Coolants |

N-Oxidation and Quaternization Effects on Reactivity

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. scripps.edu This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient. scripps.edu Pyridine N-oxides can act as hydrogen atom transfer agents in photochemical reactions. acs.orgnih.gov The oxidation can be achieved using various oxidizing agents, and selective N-oxidation in the presence of other oxidizable groups is possible. nih.gov The formation of the N-oxide can influence the reactivity of the diol moiety through electronic effects.

Quaternization of the pyridine nitrogen involves its reaction with an alkyl halide to form a pyridinium (B92312) salt. rsc.orgmdpi.com This process further increases the electron-withdrawing nature of the pyridine ring and can enhance the acidity of the hydroxyl protons. google.comgoogle.comosti.gov Quaternization can also be used to modify the solubility and electronic properties of the molecule, which can be advantageous in certain applications, such as enhancing π-electron delocalization in conjugated systems. rsc.org

Table 4: N-Oxidation and Quaternization Reactions

| Reaction Type | Reagent | Expected Product | Effect on Reactivity |

|---|---|---|---|

| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | 2-(1,2-Dihydroxyethyl)-5-ethylpyridine 1-oxide | Increased electron deficiency of the pyridine ring |

| Quaternization | Methyl Iodide | 2-(1,2-Dihydroxyethyl)-5-ethyl-1-methylpyridin-1-ium iodide | Enhanced acidity of hydroxyl groups, altered solubility |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(5-Ethylpyridin-2-YL)ethane-1,2-diol, DFT studies would provide fundamental insights into its intrinsic chemical nature.

A DFT analysis would calculate the molecule's electron density distribution, from which properties like molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic stability. The analysis would also detail the nature of the covalent bonds within the molecule and the partial atomic charges, highlighting the electrophilic and nucleophilic centers. This information is critical for understanding the molecule's reactivity in potential chemical reactions.

DFT methods are routinely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, a DFT-based method, would predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values are invaluable for assigning experimental spectra.

IR Spectroscopy: The vibrational frequencies of the molecule would be calculated to generate a theoretical Infrared (IR) spectrum. This helps in assigning the vibrational modes of the functional groups present, such as the O-H stretches of the diol and the C-N vibrations of the pyridine (B92270) ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) would be employed to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum, providing insights into the molecule's chromophores.

Without specific research on this compound, a representative data table for predicted spectroscopic parameters cannot be generated.

The presence of rotatable bonds in the ethane-1,2-diol side chain suggests that this compound can exist in multiple conformations. A computational scan of the potential energy surface by rotating these bonds would identify the various stable conformers and the transition states connecting them. For the related molecule, ethane-1,2-diol, studies have shown that the gauche conformation can be more stable than the anti conformation due to intramolecular hydrogen bonding. pearson.comvedantu.com A similar effect might be observed for this compound, where the diol's hydroxyl groups could interact with each other or with the nitrogen atom of the pyridine ring. The relative energies of these conformers would be calculated to determine the most stable, lowest-energy structure.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com This approach would allow for the investigation of the dynamic behavior of this compound, particularly in a biological or solution-phase environment.

The conformation and dynamics of this compound would be significantly influenced by the surrounding solvent molecules. MD simulations would be performed by placing the molecule in a box of explicit solvent molecules (e.g., water) to study these interactions. mdpi.com The simulations would reveal how hydrogen bonding with the solvent competes with or enhances intramolecular hydrogen bonds, thereby affecting the preferred conformation of the molecule. The trajectory of the molecule over time would also provide information about its flexibility and dynamic behavior in solution.

If there is a potential for this compound molecules to aggregate or self-assemble, MD simulations could be used to predict this behavior. By simulating a system containing multiple molecules of the compound, it would be possible to observe whether they form organized structures, such as dimers or larger clusters, driven by intermolecular forces like hydrogen bonding and π-π stacking of the pyridine rings.

Quantum Chemical Topology (QCT) Analysis

Quantum Chemical Topology (QCT) is a subfield of theoretical chemistry that partitions a molecule's electron density to define chemical concepts such as atoms in molecules, chemical bonds, and lone pairs. researchgate.netresearchgate.net This analysis provides a framework for quantifying the nature of chemical interactions.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. wikipedia.org For This compound , an AIM analysis could potentially identify and characterize intramolecular hydrogen bonds between the hydroxyl groups of the diol chain and the nitrogen atom of the pyridine ring. The properties of bond critical points (BCPs) in the electron density would provide quantitative information about the strength and nature of these interactions. However, no such specific AIM analysis for this compound has been published.

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic shells. wikipedia.orgjussieu.fr An ELF analysis of This compound would be expected to show localization basins corresponding to the C-C, C-H, C-N, C-O, and O-H covalent bonds, as well as the lone pair on the pyridine nitrogen and the oxygen atoms.

The Reduced Density Gradient (RDG) is a tool particularly suited for visualizing and characterizing non-covalent interactions. An RDG analysis would be valuable for identifying weak intramolecular interactions, such as hydrogen bonds and van der Waals contacts, within the molecule. Again, no specific ELF or RDG studies for This compound have been found in the literature.

Reactivity and Mechanism Predictions

Computational chemistry can be employed to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. This often involves calculating the energies of reactants, products, and transition states.

The reaction pathways for processes involving This compound , such as its synthesis or subsequent transformations, could be investigated using computational methods. researchgate.net For example, the reaction of 2-acetyl-5-ethylpyridine to form the diol could be modeled to identify the transition state structures and activation energies. Such studies would provide insights into the reaction kinetics and the factors controlling the reaction outcome. At present, no such computational studies on the reaction pathways for this specific compound are available.

The ethane-1,2-diol moiety of This compound contains a chiral center, meaning the compound can exist as different stereoisomers. Computational methods can be used to study the energetics of stereoselective reactions that might be used to synthesize this compound. researchgate.net By calculating the energies of the diastereomeric transition states leading to different stereoisomers, it is possible to predict the stereochemical outcome of a reaction. London dispersion interactions can also play a crucial role in determining stereoselectivity and can be computationally modeled. acs.org However, there are no published computational studies on the energetics of stereoselective processes specifically for This compound .

Non Biological Applications and Material Science Relevance

Role as a Chiral Building Block in Complex Organic Synthesis

The unique structural features of 1-(5-Ethylpyridin-2-YL)ethane-1,2-diol, particularly its chiral diol moiety attached to a pyridine (B92270) ring, make it a valuable precursor in the synthesis of complex molecules. Its chirality is a key element that allows for the construction of stereochemically defined products.

Precursor to Enantiomerically Pure Heterocyclic Compounds

The synthesis of enantiomerically pure heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. The diol functionality in this compound can be chemically transformed or used as a handle to introduce other functional groups, leading to the formation of a variety of heterocyclic systems. For instance, the vicinal diol can be converted into an epoxide, a crucial intermediate for ring-opening reactions with various nucleophiles to generate a diverse library of chiral amino alcohols, which are themselves precursors to more complex heterocyclic structures.

While specific examples for this exact compound are not extensively documented in publicly available literature, the general strategy of using chiral 1,2-diols as precursors for heterocyclic compounds is well-established. For example, chiral diols are routinely used to synthesize morpholines, piperazines, and other nitrogen-containing heterocycles. The pyridine unit in this compound adds another layer of functionality, allowing for further modifications or for the final molecule to possess specific electronic or coordination properties.

Incorporation into Natural Product Analogs (excluding biological activity)

The structural motif of a pyridine ring connected to a chiral side chain is present in numerous natural products. The compound this compound serves as a valuable synthetic fragment for the construction of analogs of these natural products. By incorporating this building block, chemists can systematically vary the structure of a natural product to study its physical and chemical properties, without focusing on its biological effects. This can lead to the development of new molecules with interesting material properties.

Applications in Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands. The structure of this compound is well-suited for this purpose.

Ligand Design for Asymmetric Catalysis (e.g., metal-catalyzed reactions)

The pyridine nitrogen and the two hydroxyl groups of the diol can act as coordination sites for metal ions. By modifying the hydroxyl groups, for example, by converting them into ethers or by replacing them with other donor atoms like phosphorus or nitrogen, a variety of bidentate and tridentate chiral ligands can be synthesized. These ligands can then be complexed with transition metals such as rhodium, palladium, or iridium to create catalysts for a wide range of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The ethyl group on the pyridine ring can also be varied to fine-tune the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity.

The general utility of pyridyl-containing alcohols and diols as ligand precursors is a common theme in catalyst development. These ligands often provide a good balance of sigma-donating and pi-accepting properties, which is beneficial for many catalytic transformations.

Organocatalytic Applications

Beyond metal-based catalysis, there is a growing interest in organocatalysis, where small organic molecules are used to catalyze chemical reactions. Chiral diols and their derivatives can act as organocatalysts for various transformations. For instance, they can be used in their free form or as part of a larger catalytic scaffold to promote reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. The ability of the diol to form hydrogen bonds is often a key feature in the catalytic cycle, helping to activate substrates and control the stereochemical outcome of the reaction. While specific studies detailing the use of this compound as an organocatalyst are limited, its structural motifs suggest potential in this area.

Advanced Materials and Polymer Chemistry (if relevant)

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a potential monomer for the synthesis of condensation polymers such as polyesters and polyurethanes. The incorporation of the ethyl-pyridine moiety into the polymer backbone could impart unique properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Monomer for Specialty Polymers or Resins

The presence of two hydroxyl groups in this compound allows it to act as a monomer in step-growth polymerization reactions, such as polycondensation and polyaddition, to form a variety of specialty polymers like polyesters and polyurethanes. mdpi.comresearchgate.net The incorporation of the ethyl-substituted pyridine ring into the polymer backbone is expected to introduce unique thermal, mechanical, and functional properties not found in conventional polymers.

Research into the synthesis of polyesters from aromatic diols has demonstrated that the inclusion of heterocyclic rings can significantly influence the final properties of the material. For instance, studies on the enzymatic polycondensation of aromatic diols, such as those derived from pyridine, have successfully yielded polyesters with varying molecular weights and thermal characteristics. york.ac.uk The general scheme for the polycondensation of a diol, such as this compound, with a dicarboxylic acid to form a polyester (B1180765) is a well-established process in polymer chemistry. rsc.org

While specific research on the polymerization of this compound is not widely published, the behavior of structurally similar monomers provides insight into its potential. For example, the synthesis of polyesters using 2,6-pyridinedimethanol (B71991) has been reported, indicating that pyridine-containing diols can be effectively polymerized. york.ac.uk The resulting polymers often exhibit distinct properties due to the presence of the nitrogen atom in the pyridine ring, which can lead to enhanced thermal stability, altered solubility, and the ability to coordinate with metal ions. The latter property opens possibilities for creating functional polymers with catalytic or sensing capabilities.

The synthesis of copolymers with reactive repeating units is another area of interest. nih.govresearchgate.net By copolymerizing this compound with other monomers, it is possible to tailor the properties of the resulting material. For example, creating copolymers with both reactive and passive monomer units allows for post-polymerization modification, enabling the attachment of other functional molecules. researchgate.netresearchgate.net

The potential of diol-containing monomers in creating advanced polymer architectures is vast. For instance, their use in the synthesis of block copolymers can lead to materials with microphase-separated structures, which are important for applications ranging from thermoplastic elastomers to drug delivery systems. mdpi.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer Example | Resulting Polymer | Potential Properties/Applications |

| Polycondensation | Adipic acid | Polyester | Enhanced thermal stability, potential for metal coordination |

| Polyaddition | Methylene diphenyl diisocyanate (MDI) | Polyurethane | Modified mechanical properties, adhesive applications |

| Copolymerization | Ethylene glycol | Copolyester | Tunable glass transition temperature and crystallinity |

Components in Optoelectronic Materials

The pyridine moiety in this compound is the key to its potential applications in optoelectronic materials. Pyridyl groups are known to possess specific electronic properties that make them suitable for use in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. chemmethod.comrsc.orgchemmethod.com

The nitrogen atom in the pyridine ring has a lone pair of electrons and is more electronegative than the carbon atoms, leading to a modification of the electronic distribution within the aromatic system. This can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of materials incorporating this group. chemmethod.com These energy levels are critical for the performance of optoelectronic devices, as they determine the efficiency of charge injection, transport, and recombination.

Research on π-conjugated polymers containing pyridyl units has shown that the orientation of the pyridine nitrogen atom within the polymer backbone can significantly impact the material's optoelectronic properties. rsc.org For example, different regio-isomeric placements can lead to variations in the polymer's absorption spectrum, energy bandgap, and charge carrier mobility. rsc.org This highlights the potential for fine-tuning the performance of optoelectronic materials by carefully designing the structure of pyridyl-containing monomers like this compound.

In the context of dye-sensitized solar cells (DSSCs), pyridyl-functionalized organic dyes have been investigated for their ability to act as efficient sensitizers. chemmethod.comchemmethod.com The pyridine group can serve as an anchoring group to bind the dye molecule to the surface of a semiconductor, such as titanium dioxide (TiO2), facilitating efficient electron injection from the excited dye into the semiconductor's conduction band. chemmethod.com Furthermore, the electronic properties of the pyridyl group can be tuned to optimize the light-harvesting capabilities of the dye. chemmethod.com

The incorporation of pyridine and its derivatives can also influence the photophysical properties of semiconductor nanoparticles. For example, studies have shown that the presence of pyridine can affect the optoelectronic spectrum of cadmium sulfide (B99878) (CdS) nanoparticles. researchgate.net This suggests that this compound could potentially be used to modify the surface of quantum dots and other nanomaterials to tailor their optical and electronic properties for specific applications.

While direct application of this compound in a finished optoelectronic device has not been documented in readily available literature, its structural components suggest a strong potential for its use as a building block for more complex functional molecules and polymers in this field.

Table 2: Potential Optoelectronic Roles of the Pyridyl Moiety from this compound

| Application Area | Potential Role of Pyridyl Moiety | Underlying Principle |

| Organic Light-Emitting Diodes (OLEDs) | Component of host or emissive layer materials | Influences charge transport and recombination efficiency |

| Dye-Sensitized Solar Cells (DSSCs) | Part of a dye sensitizer (B1316253) molecule | Acts as an anchoring group and modifies electronic properties |

| Organic Field-Effect Transistors (OFETs) | Component of the semiconductor polymer | Affects charge carrier mobility through intermolecular interactions |

| Chemical Sensors | Functional group in a sensory polymer | The nitrogen atom can interact with specific analytes, leading to a detectable optical or electronic signal |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency

The development of efficient, sustainable, and scalable synthetic routes to 1-(5-Ethylpyridin-2-YL)ethane-1,2-diol is a primary area for future research. Current synthetic approaches to related pyridyl diols often rely on multi-step sequences which can be inefficient. Future strategies should focus on the following:

Catalytic Asymmetric Dihydroxylation: A major focus will be the development of catalytic, and particularly asymmetric, dihydroxylation methods. Drawing inspiration from the well-established Sharpless asymmetric dihydroxylation, new catalyst systems tailored for substrates like 5-ethyl-2-vinylpyridine (B134171) could provide a direct and enantioselective route to the desired diol. Research in this area will likely explore a range of transition metal catalysts and chiral ligands to achieve high yields and enantioselectivities.

Green Chemistry Approaches: The use of environmentally benign solvents and reagents will be a critical aspect of future synthetic strategies. Research into enzymatic or chemo-enzymatic methods, as well as the use of greener reaction media such as water or supercritical fluids, will be essential for developing sustainable manufacturing processes.

Exploration of Underutilized Reactivity Modes

The vicinal diol and the substituted pyridine (B92270) ring in this compound offer multiple reactive sites that are yet to be fully explored. Future research should aim to uncover and exploit underutilized reactivity modes of this compound.

Selective Functionalization of Diol Groups: Developing methods for the selective mono-functionalization of the diol moiety will be a significant area of investigation. This could involve the use of protecting group strategies or, more elegantly, catalyst-controlled regioselective reactions. rsc.org Such methods would provide access to a wide range of new derivatives with tailored properties.

Pyridine Ring Functionalization: The ethyl-substituted pyridine ring presents opportunities for further functionalization through C-H activation or other modern synthetic methods. acs.orgresearchgate.net Exploring the regioselective introduction of additional functional groups onto the pyridine ring could lead to the development of novel ligands and materials with unique electronic and steric properties. nih.gov

Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the diol under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new heterocyclic scaffolds. For instance, acid- or base-catalyzed rearrangements could yield valuable synthetic intermediates.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of its synthesis and derivatization with modern technologies like flow chemistry and automated synthesis will be crucial.

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this diol and its derivatives can offer significant advantages in terms of safety, scalability, and process control. sci-hub.senih.govmdpi.comacs.org Future research will focus on designing and optimizing flow reactors for key synthetic steps, such as the dihydroxylation of the corresponding alkene precursor. This approach can enable the rapid production of libraries of related compounds for screening purposes.

High-Throughput Experimentation: Automated synthesis platforms can be employed for the high-throughput screening of reaction conditions, catalysts, and reagents for the synthesis and functionalization of this compound. This will significantly accelerate the pace of research and development in this area.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry will play a pivotal role in guiding future research on this compound.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model the reactivity of the diol and to predict the outcome of various chemical transformations. researchgate.netrsc.orgnih.gov This can help in the rational design of experiments and in understanding the mechanisms of newly discovered reactions.

Designing Novel Catalysts and Ligands: Computational screening can be a powerful tool for the in-silico design of new catalysts and ligands for the synthesis and functionalization of this compound. By modeling the interactions between the substrate and potential catalysts, researchers can identify promising candidates for experimental validation.

Exploring Conformational Landscapes: Understanding the conformational preferences of the diol and its derivatives is crucial for designing molecules with specific properties. Computational studies can provide detailed insights into the conformational landscape of these molecules and how it is influenced by different substituents and environments.

Q & A

Basic: What are the standard synthetic routes for 1-(5-Ethylpyridin-2-YL)ethane-1,2-diol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyridine-based diols, such as this compound, often involves condensation reactions between substituted pyridine aldehydes and alcohols. For example, analogous compounds like 1,2-di(pyridin-2-yl)ethane-1,2-dione are synthesized via solvent-free reactions of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at 140°C, followed by treatment with ethyl acetate . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) can be systematically explored using factorial design or orthogonal experimental design to minimize trial-and-error approaches . Computational tools, such as quantum chemical calculations (e.g., density functional theory), can predict optimal pathways and intermediates, reducing experimental iterations .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for this compound?

Methodological Answer:

Conflicting mechanistic hypotheses (e.g., nucleophilic vs. electrophilic pathways) can be resolved using quantum chemical calculations to map potential energy surfaces and identify transition states. For instance, the ICReDD program integrates computational reaction path searches with experimental validation, enabling researchers to distinguish between competing mechanisms . Coupling these results with kinetic isotope effect (KIE) studies or in-situ spectroscopy (e.g., FT-IR monitoring) provides multi-dimensional validation .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- 1H/13C-NMR : To confirm the structure via proton integration and coupling patterns, particularly for pyridine ring protons and diol groups.

- IR Spectroscopy : To identify hydroxyl (O-H) and pyridinyl (C=N) stretching frequencies .

- Mass Spectrometry (HRMS) : For molecular weight verification.

For ambiguous results, X-ray crystallography provides definitive structural confirmation, though it requires high-purity crystals .

Advanced: How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

A response surface methodology (RSM) is recommended to study stability across pH (e.g., 2–12) and temperature (e.g., 25–100°C) gradients. Use a central composite design to model degradation kinetics, with HPLC or UV-Vis spectroscopy for quantitative analysis . For thermal stability, differential scanning calorimetry (DSC) can identify decomposition thresholds, while computational molecular dynamics simulations predict bond dissociation energies .

Basic: What solvents and purification methods are suitable for isolating this compound?

Methodological Answer:

The compound’s polarity and hydroxyl groups suggest solubility in polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures. Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, eluting with methanol/dichloromethane gradients) is typical. For challenging separations, membrane technologies (e.g., nanofiltration) offer scalable alternatives .

Advanced: How can researchers reconcile contradictory data on the compound’s catalytic activity in different studies?

Methodological Answer:

Contradictions may arise from variations in reaction matrices or unaccounted intermediates. A systematic approach includes:

- Cross-validation : Replicate experiments under standardized conditions (e.g., fixed substrate ratios, inert atmosphere).

- In-situ spectroscopic monitoring : Raman or NMR spectroscopy to detect transient species .

- Computational validation : Compare experimental turnover frequencies (TOFs) with simulated activation barriers to identify outliers .

Basic: What are the key considerations for designing a kinetic study of reactions involving this compound?

Methodological Answer:

- Variable selection : Monitor reactant consumption (e.g., via GC-MS or UV-Vis) and product formation rates.

- Temperature control : Use thermostatted reactors to isolate thermal effects.

- Data fitting : Apply pseudo-first-order or Michaelis-Menten models depending on excess reagent use.

For multi-step mechanisms, employ stopped-flow techniques or isotopic labeling (e.g., deuterated solvents) to isolate rate-determining steps .

Advanced: How can machine learning improve the prediction of this compound’s physicochemical properties?

Methodological Answer:

Train models on datasets of structurally similar pyridine derivatives, incorporating descriptors like logP, molar refractivity, and H-bond donor/acceptor counts. Use random forest or neural networks to predict solubility, bioavailability, or reactivity. Validate predictions with high-throughput screening (HTS) assays and refine models iteratively .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis or purification.

- Waste management : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines .

Advanced: What strategies can address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Process intensification : Explore continuous flow reactors to enhance heat/mass transfer.

- Catalyst optimization : Screen heterogeneous catalysts (e.g., immobilized enzymes or metal-organic frameworks) for recyclability.

- DoE-guided optimization : Apply fractional factorial designs to identify critical parameters (e.g., stirring rate, reagent stoichiometry) affecting yield .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Chromatographic methods : HPLC with UV detection (e.g., C18 column, methanol/water mobile phase).

- Elemental analysis (EA) : Confirm C/H/N/O percentages.

- Melting point analysis : Compare with literature values; deviations >2°C suggest impurities .

Advanced: What interdisciplinary approaches can elucidate the compound’s role in asymmetric catalysis?

Methodological Answer:

- Chiral chromatography : Separate enantiomers and assign configurations using circular dichroism (CD).

- DFT calculations : Simulate transition states to rationalize enantioselectivity.

- Collaborative workflows : Integrate synthetic chemistry with computational and crystallography teams to iteratively refine catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.